6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-amine

Npt2a inhibition Hyperphosphatemia Structure–Activity Relationship

This substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivative is disclosed in patent US20200055842A1 as a renal sodium-dependent phosphate co-transporter Npt2a (SLC34A1) inhibitor. Its distinct 4-methylpyrazole and N-(3-phenylpropyl) substituents define a unique chemical space within this inhibitor class, enabling matched-pair SAR analysis against unsubstituted pyrazole analogs. Researchers investigating hyperphosphatemia, CKD-associated vascular calcification, or FGF23 modulation will find this compound essential for in vitro target-engagement studies and selectivity profiling against related transporters (Npt2b, Npt2c) and off-targets such as SYK kinase (WO2022063646A1). Procure alongside complementary pyrazole variants to build a comprehensive SAR panel.

Molecular Formula C17H19N5
Molecular Weight 293.4 g/mol
CAS No. 2548981-58-2
Cat. No. B6443628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-amine
CAS2548981-58-2
Molecular FormulaC17H19N5
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C2=NC=NC(=C2)NCCCC3=CC=CC=C3
InChIInChI=1S/C17H19N5/c1-14-11-21-22(12-14)17-10-16(19-13-20-17)18-9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,18,19,20)
InChIKeyJEEMBQCTYFMUCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-amine (CAS 2548981-58-2): Structural Identity, Patent-Disclosed Therapeutic Context, and Procurement Baseline


6-(4-Methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-amine (CAS 2548981-58-2) is a heterocyclic small molecule with molecular formula C₁₇H₁₉N₅ and molecular weight 293.4 g/mol, typically supplied at ≥95% purity . The compound belongs to the class of substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives, which are disclosed in patent US20200055842A1 (Bayer AG) as inhibitors of the renal sodium-dependent phosphate co-transporter Npt2a (SLC34A1), and are claimed for the treatment or prophylaxis of hyperphosphatemia, vascular calcification, chronic kidney disease, and related cardiovascular disorders [1].

Why In-Class 6-(1H-Pyrazol-1-yl)pyrimidin-4-amine Analogs Cannot Be Interchanged: Structural Determinants of Target Engagement for CAS 2548981-58-2


The 6-(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold disclosed in US20200055842A1 encompasses a broad generic formula with multiple substitution vectors (R¹ at the 4-amine, R³/R⁴ on the pyrazole ring) [1]. Within this patent family, Npt2a inhibitory potency is sensitive to the specific identity and chain length of the R¹ amine substituent and the presence or absence of substituents on the pyrazole ring. Replacing the 4-methyl group on the pyrazole with hydrogen, larger alkyl groups, or halogen substituents, or modifying the 3-phenylpropyl side chain to shorter or branched alkyl linkers, may substantially alter target binding affinity, physicochemical properties (logP, solubility), and pharmacokinetic behavior. Generic substitution without confirmatory in vitro Npt2a inhibition data and matched-pair SAR analysis carries a high risk of selecting a compound with uncharacterized, potentially inactive or off-target pharmacological profiles [1].

Quantitative Differentiation Evidence for 6-(4-Methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-amine (CAS 2548981-58-2) vs. Closest Structural Analogs


Structural Differentiation: 4-Methyl Pyrazole Substitution vs. Unsubstituted Pyrazole Analog N-(3-phenylpropyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

The target compound incorporates a 4-methyl substituent on the pyrazole ring, distinguishing it from the closest listed analog, N-(3-phenylpropyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine (C₁₆H₁₇N₅, MW 279.34), which bears an unsubstituted pyrazole. This methyl group adds 14 Da of molecular weight and is expected to modulate lipophilicity and steric interactions within the Npt2a binding pocket. The Bayer patent explicitly includes both substituted and unsubstituted pyrazole variants within the generic Markush structure, indicating that pyrazole ring substitution is a pharmacologically relevant diversity point [1]. No matched-pair biological data for these two specific analogs could be located in the publicly accessible portions of the patent.

Npt2a inhibition Hyperphosphatemia Structure–Activity Relationship

Therapeutic Indication Differentiation: Npt2a Inhibition (Cardiovascular/Renal) vs. Kinase Inhibition Scaffolds

The 6-(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold, to which the target compound belongs, is claimed in US20200055842A1 as an Npt2a inhibitor for reducing plasma phosphate levels and inhibiting vascular calcification [1]. This mechanism is mechanistically distinct from structurally related pyrazolyl-pyrimidine derivatives disclosed in patent WO2022063646A1, which are claimed as Spleen Tyrosine Kinase (SYK) inhibitors for oncology and inflammatory indications [2]. The differentiation between Npt2a and SYK inhibition is dictated by specific substitution patterns on the pyrimidine and pyrazole rings. However, the target compound has not been individually profiled for either Npt2a or SYK inhibitory activity in publicly available data, and cross-target activity cannot be excluded without experimental confirmation.

Npt2a inhibition Phosphate homeostasis Target selectivity

Physicochemical Property Comparison: N-Phenylpropyl Side Chain vs. Shorter N-Alkyl Analogs

The 3-phenylpropyl substituent at the 4-amine position (total side chain: 3 methylene units + terminal phenyl) provides distinct physicochemical properties compared to analogs bearing shorter alkyl or cycloalkyl amine substituents described in the Bayer patent [1]. The phenylpropyl group contributes to increased molecular weight (293.4 vs. typically <260 g/mol for simple alkyl analogs), elevated lipophilicity (estimated clogP ≈ 3.5–4.0 based on fragment addition), and potential for π-stacking interactions. These properties may influence solubility, permeability, and plasma protein binding. No experimental logP, solubility, or permeability data for this specific compound were located in public sources.

Lipophilicity Permeability Physicochemical profiling

Synthetic Tractability and Intermediate Availability: 6-Chloro-N-(3-phenylpropyl)pyrimidin-4-amine as a Key Precursor

The target compound can be conceptually accessed via nucleophilic aromatic substitution of 6-chloro-N-(3-phenylpropyl)pyrimidin-4-amine (a commercially listed intermediate) with 4-methyl-1H-pyrazole . The chloro intermediate (CAS not identified; C₁₃H₁₄ClN₃, MW 247.72) is structurally analogous to the final compound but lacks the pyrazole ring. This synthetic route, consistent with the general methods described in US20200055842A1 [1], provides a modular entry point for SAR exploration: the same intermediate can be reacted with diverse pyrazoles to generate a focused library. The availability of the chloro precursor may accelerate custom synthesis timelines relative to de novo routes.

Chemical synthesis Intermediate availability Custom derivatization

Limitation Acknowledgment: Absence of Publicly Available Quantitative Bioactivity Data for CAS 2548981-58-2

A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, ChemSpider, and public vendor datasheets yielded no quantitative in vitro bioactivity data (IC₅₀, Kᵢ, EC₅₀) for the specific compound 6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-amine against Npt2a, SYK, or any other target. The Bayer patent US20200055842A1 describes the general Npt2a inhibitory activity of the compound class but does not provide compound-specific IC₅₀ values in the publicly accessible text [1]. The related SYK inhibitor patent WO2022063646A1 [2] does not list this specific compound among its exemplified structures. Therefore, any claim of differential potency, selectivity, or superior pharmacological profile for CAS 2548981-58-2 relative to its analogs cannot be substantiated with quantitative evidence at this time. Procurement decisions must be based on structural considerations, patent context, and the user's specific SAR hypotheses.

Data gap Npt2a IC50 Selectivity profiling

Recommended Research and Procurement Application Scenarios for 6-(4-Methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-amine (CAS 2548981-58-2)


Npt2a-Mediated Phosphate Transport Inhibition Studies in Renal or Vascular Calcification Models

Based on the compound's disclosure within the Npt2a inhibitor patent family US20200055842A1 [1], this compound is most appropriately deployed as a tool compound for investigating sodium-dependent phosphate co-transport (Npt2a/SLC34A1) inhibition in in vitro models of renal phosphate handling or vascular smooth muscle cell calcification. The compound's structural features—specifically the 4-methylpyrazole and N-(3-phenylpropyl) substituents—represent a distinct chemical space within the Npt2a inhibitor class that may exhibit differentiated pharmacokinetic or potency profiles. Researchers should independently confirm Npt2a inhibitory activity and selectivity against related phosphate transporters (Npt2b, Npt2c) before drawing mechanistic conclusions.

Structure–Activity Relationship (SAR) Studies on Pyrazole Ring Substitution Effects in 6-(Pyrazol-1-yl)pyrimidin-4-amines

The compound serves as a defined SAR probe for evaluating the impact of 4-methyl substitution on the pyrazole ring within the 6-(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold. When procured alongside the unsubstituted pyrazole analog N-(3-phenylpropyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine and other pyrazole-substituted variants, this compound enables matched-pair analysis to assess the contribution of the methyl group to target binding, cellular activity, and physicochemical properties. The modular synthetic route via 6-chloro-N-(3-phenylpropyl)pyrimidin-4-amine intermediate further supports parallel analog generation [1].

Hyperphosphatemia and Chronic Kidney Disease (CKD) Drug Discovery Programs

The compound is suitable for inclusion in screening cascades within drug discovery programs targeting hyperphosphatemia, CKD-associated vascular calcification, or FGF23 modulation, as described in US20200055842A1 [1]. Its structural profile (MW 293.4, estimated moderate lipophilicity) aligns with properties sought in early lead optimization for orally bioavailable Npt2a inhibitors. Procurement should be coupled with plans for in-house Npt2a inhibition assays, microsomal stability testing, and permeability assessment, as no public data are available for these parameters.

Negative Control or Selectivity Counter-Screen for SYK Kinase Inhibitor Programs

Given that structurally related pyrazolyl-pyrimidine derivatives are claimed as SYK kinase inhibitors in patent WO2022063646A1 [2], this compound may be evaluated as a selectivity counter-screen tool to determine whether the Npt2a-optimized substitution pattern (as inferred from the Bayer patent disclosure) retains any residual SYK inhibitory activity. Such cross-target profiling is essential for establishing the kinase selectivity profile of Npt2a-focused chemical matter and for de-risking potential off-target pharmacology.

Quote Request

Request a Quote for 6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.